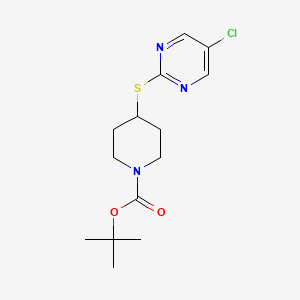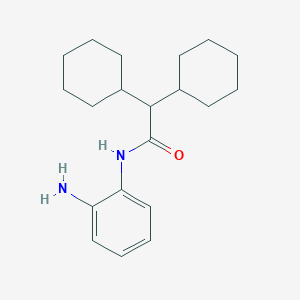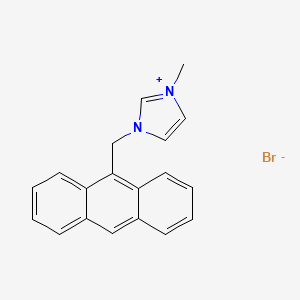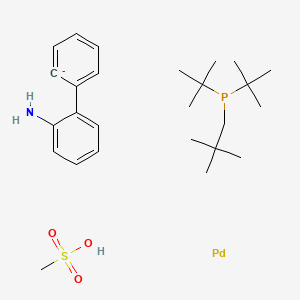![molecular formula C27H29N7O3S B14124072 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14124072.png)
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a unique combination of benzo[d]oxazole, piperazine, and purine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, benzylamine, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of reaction progress through techniques such as HPLC and NMR spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and purine moieties
Common Reagents and Conditions
Common reagents include thionyl chloride, benzylamine, and alkylating agents. Reaction conditions often involve controlled temperatures, typically ranging from 0°C to 100°C, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or purine rings .
Wissenschaftliche Forschungsanwendungen
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Known for its potential as a glutathione transferase inhibitor.
Benzo[d]thiazole-2-thiol derivatives: Investigated for their quorum sensing inhibitory activities.
Uniqueness
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its combination of benzo[d]oxazole, piperazine, and purine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C27H29N7O3S |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C27H29N7O3S/c1-31-23-22(24(35)30-26(31)36)34(12-7-17-38-27-28-20-10-5-6-11-21(20)37-27)25(29-23)33-15-13-32(14-16-33)18-19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,30,35,36) |
InChI-Schlüssel |
NHTNZUCDOVOSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCSC5=NC6=CC=CC=C6O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
![3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14124028.png)

![N-[1-(2-ethoxyphenyl)ethyl]formamide](/img/structure/B14124037.png)



![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124063.png)
